molecular formula C7H7NO3 B6160245 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1782203-35-3

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B6160245
CAS RN: 1782203-35-3
M. Wt: 153.1
InChI Key:
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Description

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (4F3MPCA) is an organic compound in the pyrrole family that has been studied for its potential applications in various fields. It is a cyclic compound containing a five-membered ring of carbon atoms, with a formyl group, a methyl group, and a carboxylic acid group attached to the ring. It is a colorless solid, insoluble in water. 4F3MPCA is a versatile compound, with a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals.

Scientific Research Applications

4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. It has been used as a starting material for the synthesis of various pyrrole derivatives, which have been used as building blocks for the synthesis of drugs, pesticides, and other compounds. It has also been used as a reagent in organic synthesis, and in the synthesis of other organic compounds. 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid has also been studied for its potential applications in biochemistry and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed to act as a proton donor, transferring a proton from the carboxylic acid group to the formyl group. This reaction is believed to be catalyzed by a base, such as sodium hydroxide or potassium hydroxide. This reaction is believed to be reversible, and thus the compound can act as both a proton donor and a proton acceptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid are not fully understood. However, some studies have indicated that it may have a role in the regulation of cell death and apoptosis, and may be involved in the regulation of cellular metabolism. It may also have an effect on the activity of enzymes, and may be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid in laboratory experiments include its low cost, its ease of synthesis, and its versatility. It is also relatively stable and can be stored for long periods of time. The main limitation of using 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid in laboratory experiments is its insolubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The potential applications of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid are still being explored. Future research may focus on its use in the synthesis of other pyrrole derivatives, its role in the regulation of cell death and apoptosis, and its potential applications in biochemistry and pharmaceuticals. Additionally, further research may focus on its effects on enzyme activity and gene expression, as well as its potential applications in organic synthesis.

Synthesis Methods

The synthesis of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves the condensation reaction of two molecules of 3-methyl-1H-pyrrole-2-carboxaldehyde, which is a precursor of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid. This reaction is catalyzed by an acid, typically hydrochloric acid, and is carried out at temperatures between 70°C and 120°C. The product of this reaction is 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, which can be isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid involves the conversion of 3-methyl-1H-pyrrole-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "3-methyl-1H-pyrrole-2-carboxylic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1H-pyrrole-2-carboxylic acid to 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide using hydrazine hydrate", "Step 2: Diazotization of 3-methyl-1H-pyrrole-2-carboxylic acid hydrazide using sodium nitrite and hydrochloric acid to form diazonium salt", "Step 3: Coupling of diazonium salt with sodium nitrate to form 4-nitro-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 4: Reduction of 4-nitro-3-methyl-1H-pyrrole-2-carboxylic acid to 4-amino-3-methyl-1H-pyrrole-2-carboxylic acid using sodium dithionite", "Step 5: Formylation of 4-amino-3-methyl-1H-pyrrole-2-carboxylic acid using ethyl formate and sodium hydroxide to form 4-formamido-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 6: Hydrolysis of 4-formamido-3-methyl-1H-pyrrole-2-carboxylic acid using sodium hydroxide to form 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid", "Step 7: Neutralization of the reaction mixture using sodium bicarbonate and extraction of the product using ethyl acetate", "Step 8: Purification of the product using recrystallization from water and drying to obtain the final product" ] }

CAS RN

1782203-35-3

Molecular Formula

C7H7NO3

Molecular Weight

153.1

Purity

95

Origin of Product

United States

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